1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
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Overview
Description
1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[45]decane-1,8-dicarboxylate is an organic compound with the molecular formula C22H32N2O4 This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with benzyl bromide and tert-butyl chloroformate. The reaction is carried out under inert conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate can be compared with other spiro compounds such as:
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: This compound shares a similar spiro structure but lacks the benzyl group, which may affect its reactivity and biological activity.
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate: Another related compound with a different substitution pattern, leading to variations in its chemical and physical properties.
The uniqueness of 1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4
Properties
Molecular Formula |
C21H28N2O5 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-O-benzyl 8-O-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
InChI |
InChI=1S/C21H28N2O5/c1-20(2,3)28-18(25)22-13-10-21(11-14-22)17(24)9-12-23(21)19(26)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
InChI Key |
XGZAHVHHSRPFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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